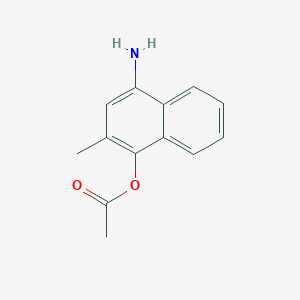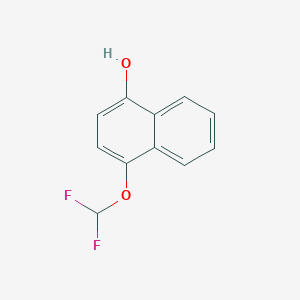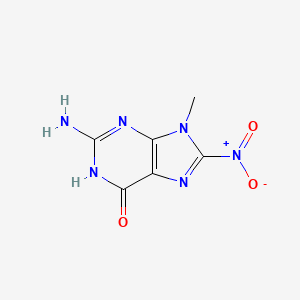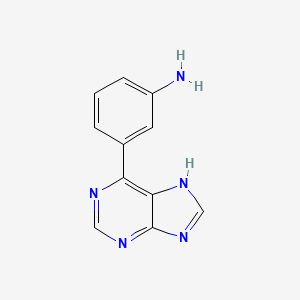![molecular formula C12H22N2O B11892906 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮是一种具有独特螺环结构的化合物。该化合物属于二氮杂螺癸烷家族,该家族以其多样的生物活性及其潜在的治疗应用而闻名。螺环结构赋予了其独特的化学和物理性质,使其成为科学研究的有趣对象。
准备方法
合成路线和反应条件
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮的合成通常涉及螺环核的形成,然后进行官能化。一种常用的方法是在受控条件下对合适的先驱体进行环化。 例如,合适的胺与酮的反应可以导致螺环结构的形成 .
工业生产方法
该化合物的工业生产方法没有得到很好的记录,这可能是由于其专门的应用及其合成的复杂性。大规模合成可能需要优化实验室方法以确保更高的产量和纯度。
化学反应分析
反应类型
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮可以发生各种化学反应,包括:
氧化: 该反应可以引入含氧官能团。
还原: 该反应可以去除氧或将氢添加到分子中。
取代: 该反应可以将一个官能团替换为另一个官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或醇,而还原可能会产生胺或烃。
科学研究应用
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制。
工业: 用于开发新材料和化学工艺。
作用机制
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮的作用机制涉及其与特定分子靶标的相互作用。 例如,它已被证明可以抑制受体相互作用蛋白激酶1 (RIPK1),该激酶在坏死性凋亡中起作用,坏死性凋亡是一种程序性细胞死亡形式 . 通过抑制RIPK1,该化合物可以阻止坏死性凋亡途径的激活,在炎症性疾病中显示出潜在的治疗效果。
相似化合物的比较
类似化合物
2,8-二氮杂螺[4.5]癸烷-1-酮: 二氮杂螺癸烷家族的另一个成员,具有类似的生物活性。
3-甲基-1-氧杂-3,7-二氮杂螺[4.4]壬烷-2-酮: 一种具有不同螺环结构的相关化合物。
3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮: 另一种结构相关的化合物,具有潜在的生物活性.
独特性
2-甲基-1-(1,7-二氮杂螺[4.5]癸烷-1-基)丙烷-1-酮的独特之处在于其特定的螺环结构和甲基的存在,这会影响其化学反应性和生物活性。它抑制RIPK1的能力使其有别于其他类似化合物,使其成为进一步研究的宝贵对象。
属性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC 名称 |
1-(1,9-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)11(15)14-8-4-6-12(14)5-3-7-13-9-12/h10,13H,3-9H2,1-2H3 |
InChI 键 |
AGRXELXEEVPINQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1CCCC12CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)








